molecular formula C10H9NO2 B1664579 3-(1-Cyanoethyl)benzoic acid CAS No. 5537-71-3

3-(1-Cyanoethyl)benzoic acid

Cat. No. B1664579
CAS RN: 5537-71-3
M. Wt: 175.18 g/mol
InChI Key: IRYIYPWRXROPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09447134B2

Procedure details

Thionyl chloride (10 mL) was added at 0° C. to 3-(l-cyanoethyl)benzoic acid (12, 500 mg, 2.85 mmol). The reaction mixture was heated at 80° C. for 2 h. The excess thionyl chloride was removed to give 3-(l-cyanoethyl)benzoyl chloride, which was used without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8](O)=[O:9])[CH3:4])#[N:2].S(Cl)([Cl:16])=O>>[C:1]([CH:3]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([Cl:16])=[O:9])[CH3:4])#[N:2]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(#N)C(C)C=1C=C(C(=O)O)C=CC1
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was removed

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C)C=1C=C(C(=O)Cl)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.